3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzyloxy group attached to a phenyl ring, which is further connected to an imidazo[1,2-a]pyrazine core with an N-methyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyrazine and α-haloketones under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl halides and phenols.
N-Methylation: The final step involves the methylation of the nitrogen atom in the imidazo[1,2-a]pyrazine ring using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes, receptors, or DNA, thereby modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic core and exhibit comparable biological activities.
Triazolo[4,3-a]pyrazines: Known for their antimicrobial properties and structural similarity.
Pyrrolopyrazines: Display a wide range of biological activities, including antimicrobial and kinase inhibitory effects.
Uniqueness
3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Properties
CAS No. |
787591-01-9 |
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Molecular Formula |
C20H18N4O |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-methyl-3-(4-phenylmethoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C20H18N4O/c1-21-19-20-23-13-18(24(20)12-11-22-19)16-7-9-17(10-8-16)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,21,22) |
InChI Key |
LEQKPRILJHNUIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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